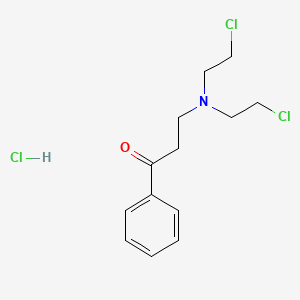
3-(Bis(2-chloroethyl)amino)-1-phenyl-1-propanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bis(2-chloroethyl)amino)-1-phenyl-1-propanone hydrochloride is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of bis(2-chloroethyl)amine, which is a nitrogen mustard compound. Nitrogen mustards are known for their alkylating properties, which make them useful in both chemical synthesis and therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bis(2-chloroethyl)amino)-1-phenyl-1-propanone hydrochloride typically involves the reaction of bis(2-chloroethyl)amine with 1-phenyl-1-propanone under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as hydrochloric acid. The reaction mixture is stirred at a specific temperature, usually around 50°C, for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes the use of automated systems to monitor temperature, pressure, and reaction time. The product is then purified using techniques such as crystallization or distillation to obtain a high-purity compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bis(2-chloroethyl)amino)-1-phenyl-1-propanone hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Applications De Recherche Scientifique
3-(Bis(2-chloroethyl)amino)-1-phenyl-1-propanone hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its effects on biological systems, particularly its alkylating properties.
Mécanisme D'action
The mechanism of action of 3-(Bis(2-chloroethyl)amino)-1-phenyl-1-propanone hydrochloride involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This alkylation process can lead to the formation of cross-links in DNA, thereby disrupting DNA synthesis and transcription. The compound targets the N7 position of guanine in DNA, leading to the formation of inter-strand cross-links that inhibit cell division and induce cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2-chloroethyl)amine hydrochloride
- Melphalan
- Cyclophosphamide
- Chlorambucil
- Bendamustine
Uniqueness
3-(Bis(2-chloroethyl)amino)-1-phenyl-1-propanone hydrochloride is unique due to its specific structure, which combines the alkylating properties of bis(2-chloroethyl)amine with the phenylpropanone moiety. This combination enhances its reactivity and potential therapeutic applications compared to other nitrogen mustard compounds .
Propriétés
Numéro CAS |
25223-87-4 |
|---|---|
Formule moléculaire |
C13H18Cl3NO |
Poids moléculaire |
310.6 g/mol |
Nom IUPAC |
3-[bis(2-chloroethyl)amino]-1-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C13H17Cl2NO.ClH/c14-7-10-16(11-8-15)9-6-13(17)12-4-2-1-3-5-12;/h1-5H,6-11H2;1H |
Clé InChI |
ZZXCEJDMVQLVCN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CCN(CCCl)CCCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


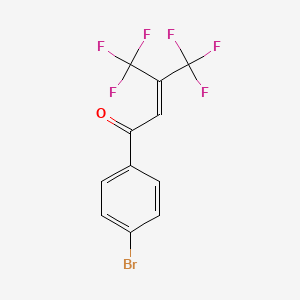
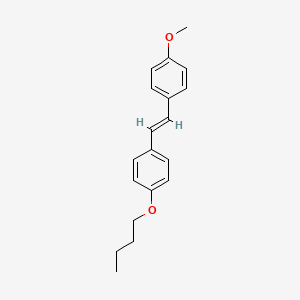
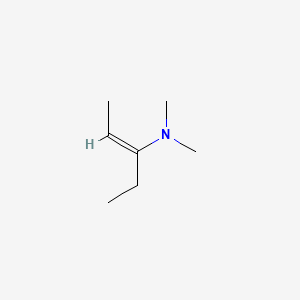
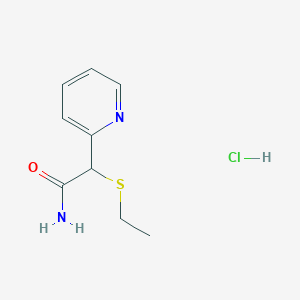
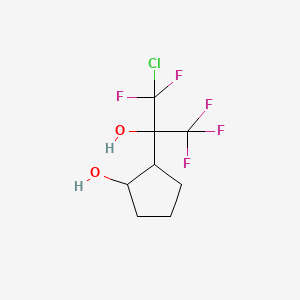

![Dispiro[1,3-dioxolane-2,1'(2'H)-acenaphthylene-2',2''-[1,3]dioxolane]](/img/structure/B14687409.png)
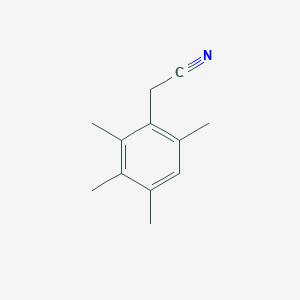

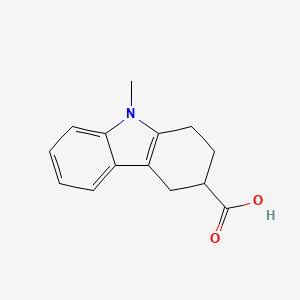

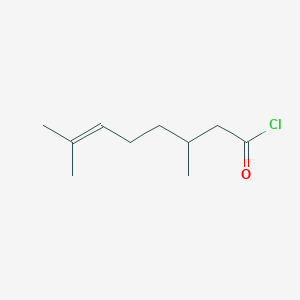
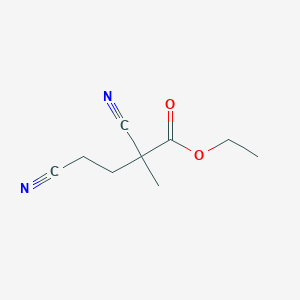
![Naphthalene, 1-[(phenylmethyl)seleno]-](/img/structure/B14687455.png)
